molecular formula C15H17N3O3 B2812356 N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide CAS No. 1351591-58-6

N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide

Cat. No.: B2812356
CAS No.: 1351591-58-6
M. Wt: 287.319
InChI Key: VRAIBTILYTXSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core linked to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the tetrahydropyran moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide
  • Tetrahydro-4-methyl-2H-pyran-2-one
  • 2H-Pyran-2-ol, tetrahydro-

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, particularly those with 1,4-dioxide modifications, have been extensively studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The structure of quinoxaline allows for various substitutions that can significantly influence their pharmacological properties. The compound , this compound, is part of this class and exhibits promising biological activities.

The antimicrobial activity of quinoxaline derivatives is primarily attributed to their ability to induce DNA damage in bacterial cells. Studies have shown that these compounds can introduce single and double-stranded breaks in bacterial DNA, leading to cell death. Specifically, the N-oxide groups present in these compounds are crucial for their antibacterial efficacy, as they generate reactive oxygen species (ROS) that contribute to oxidative stress within the cells .

Efficacy Against Mycobacterium tuberculosis

Recent research highlights the effectiveness of quinoxaline derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like rifampicin and dioxidine. In particular, this compound demonstrated significant activity against M. tuberculosis strains with MIC values indicating strong antimycobacterial properties .

Case Studies and Experimental Data

  • Antimycobacterial Screening : A study evaluated various quinoxaline derivatives against M. smegmatis and M. tuberculosis. The results indicated that compounds with specific substitutions at the 2-carboxamide position exhibited enhanced activity. For example, a derivative similar to this compound showed MIC values as low as 0.03 µg/mL against M. tuberculosis H37Rv strain .
  • Toxicity Assessment : In vivo studies conducted on murine models revealed that while effective against mycobacterial infections, these compounds exhibited low toxicity levels, suggesting a favorable safety profile for potential therapeutic use .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications in the quinoxaline structure significantly impact its biological activity. For instance, moving substituents on the benzene ring or altering functional groups can enhance or diminish antimicrobial efficacy .

Data Summary

Compound NameMIC (µg/mL)Activity TypeReference
This compound0.03Antimycobacterial
Quinoxaline derivative A0.04Antimycobacterial
Quinoxaline derivative B10Antimycobacterial
Dioxidine16Antimycobacterial

Future Directions

The promising biological activities of this compound suggest potential applications in treating resistant bacterial infections. Future research should focus on:

  • Mechanistic Studies : Further elucidation of the mechanisms by which these compounds induce DNA damage and oxidative stress.
  • Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.
  • Structural Optimization : Continued exploration of structure modifications to enhance potency and reduce side effects.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14(17-10-15(20)5-7-21-8-6-15)13-9-16-11-3-1-2-4-12(11)18-13/h1-4,9,20H,5-8,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAIBTILYTXSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.